

# 2-[(4-Bromophenoxy)methyl]oxirane: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: 2-[(4-Bromophenoxy)methyl]oxirane

Cat. No.: B1266661

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## Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-[(4-Bromophenoxy)methyl]oxirane** (CAS No. 2212-06-8), a versatile building block in organic synthesis and polymer chemistry. While specific quantitative data on its solubility and stability are not extensively available in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. The methodologies provided are based on established principles of chemical analysis and are intended to enable researchers to generate reliable data for their specific applications. This guide also includes visualizations of experimental workflows to facilitate the practical implementation of these protocols.

## Introduction

**2-[(4-Bromophenoxy)methyl]oxirane**, also known as 4-bromophenyl glycidyl ether, is an epoxide-containing compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the oxirane ring makes it a reactive intermediate for nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups. The bromophenoxy moiety influences its physical properties and can be a site for further chemical modification. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, process chemistry, and materials science.

## Physicochemical Properties

A summary of the available physical and chemical properties of **2-[(4-Bromophenoxy)methyl]oxirane** is presented in Table 1. This information has been aggregated from various chemical supplier catalogs and public chemical databases.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	PubChem[1]
Molecular Weight	229.07 g/mol	PubChem[1]
CAS Number	2212-06-8	Multiple Sources
Appearance	White to light yellow crystalline solid	Multiple Sources
Melting Point	48-52 °C	Multiple Sources
Purity	Typically >97% (GC)	Multiple Sources
Storage Conditions	Recommended to be stored in a cool, dark place (<15°C) and sealed in a dry environment.	Multiple Sources

## Solubility Profile

Quantitative data on the solubility of **2-[(4-Bromophenoxy)methyl]oxirane** in a range of solvents is not readily available in the reviewed literature. However, based on its chemical structure, a qualitative assessment can be made. The presence of the polar ether and oxirane groups suggests potential solubility in polar organic solvents, while the aromatic ring and bromine atom contribute to some nonpolar character, likely allowing for solubility in less polar organic solvents as well. Its solubility in water is expected to be low.

To obtain quantitative solubility data, a systematic experimental approach is required.

## Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a solid organic compound in various solvents involves the preparation of saturated solutions followed by quantitative analysis.

Objective: To determine the solubility of **2-[(4-Bromophenoxy)methyl]oxirane** in a selection of relevant solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, and hexane) at a specified temperature (e.g., 25°C).

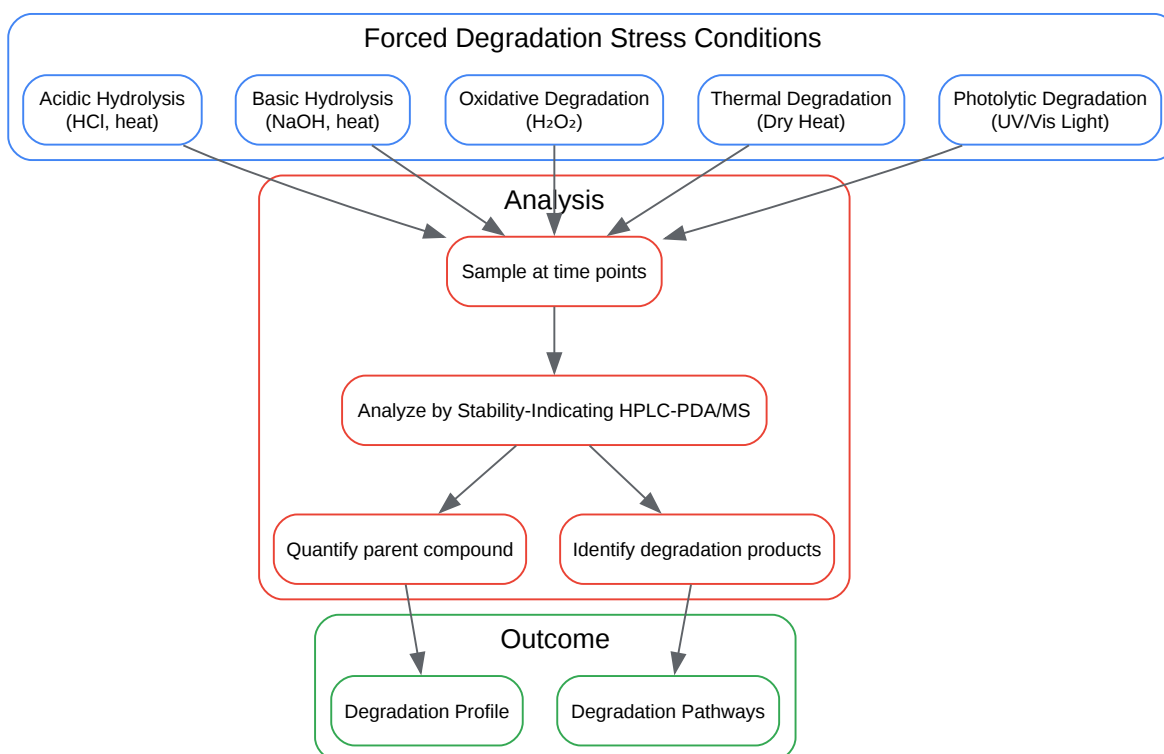
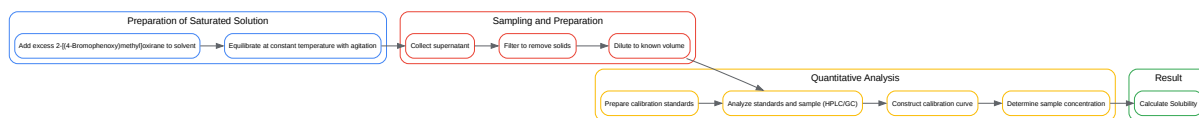
Materials:

- **2-[(4-Bromophenoxy)methyl]oxirane**
- Selected solvents (analytical grade)
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **2-[(4-Bromophenoxy)methyl]oxirane** to a known volume of each solvent in a series of vials.
  - Seal the vials to prevent solvent evaporation.
  - Place the vials in a thermostatically controlled shaker set at the desired temperature.
  - Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter (of a material compatible with the solvent) to remove any suspended solid particles.
- Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantitative Analysis:
  - Prepare a series of standard solutions of **2-[(4-Bromophenoxy)methyl]oxirane** of known concentrations.
  - Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).
  - Construct a calibration curve from the data of the standard solutions.
  - Determine the concentration of the compound in the diluted sample solutions from the calibration curve.
- Calculation of Solubility:
  - Calculate the concentration of the saturated solution, taking into account the dilution factor.
  - Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).



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## References

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